molecular formula C17H15NO2 B1583461 4-Cyanophenyl 4-propylbenzoate CAS No. 56131-49-8

4-Cyanophenyl 4-propylbenzoate

Cat. No. B1583461
CAS RN: 56131-49-8
M. Wt: 265.31 g/mol
InChI Key: NCTWNVKZQMMLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanophenyl 4-propylbenzoate is a chemical compound with the molecular formula C17H15NO2 . It is also known by other names such as 4-Cyanophenyl-propylbenzoate and 4-Propylbenzoic acid 4-cyanophenyl ester .


Molecular Structure Analysis

The molecular structure of 4-Cyanophenyl 4-propylbenzoate consists of 17 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C17H15NO2/c1-2-3-13-4-8-15(9-5-13)17(19)20-16-10-6-14(12-18)7-11-16/h4-11H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Cyanophenyl 4-propylbenzoate is 265.31 . It has a boiling point of 430.6°C at 760 mmHg and a melting point of 101-103°C . It is a solid at room temperature .

Scientific Research Applications

Liquid Crystal Displays (LCDs)

4-Cyanophenyl 4-propylbenzoate: is utilized in the formulation of liquid crystals for display technologies . Its molecular structure contributes to the mesomorphic properties required for LCDs, which are pivotal in devices ranging from simple calculators to advanced television screens. The compound’s ability to align and reorient under electric fields makes it suitable for controlling light passage through the display.

Polymer Chemistry

In polymer chemistry, 4-Cyanophenyl 4-propylbenzoate serves as a monomer for creating polymers with specific thermal and optical properties . These polymers can be used in coatings, adhesives, and other materials where durability and stability are essential.

Medicine

This compound has potential applications in medical research, particularly in the development of drug delivery systems . Its structural properties could be exploited to create carriers that respond to stimuli, thereby releasing therapeutic agents at targeted sites within the body.

Optoelectronics

4-Cyanophenyl 4-propylbenzoate: is explored for its use in optoelectronic devices due to its electro-optical characteristics . It can be incorporated into components that modulate light, such as switches and filters, which are integral to the functioning of various optical communication systems.

Laser Technology

The compound’s properties are being researched for laser technology applications, particularly in the development of new laser mediums . Its ability to withstand high temperatures and its interaction with light make it a candidate for enhancing laser performance.

Information Display Systems

Beyond traditional displays, 4-Cyanophenyl 4-propylbenzoate is also relevant in advanced information display systems, including holography and thermography . It could improve the quality and efficiency of holographic displays and thermal imaging techniques.

Safety and Hazards

The safety information for 4-Cyanophenyl 4-propylbenzoate indicates that it is toxic . The hazard statements include H302, H312, H315, H319, H331, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(4-cyanophenyl) 4-propylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-3-13-4-8-15(9-5-13)17(19)20-16-10-6-14(12-18)7-11-16/h4-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTWNVKZQMMLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343495
Record name 4-Cyanophenyl 4-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56131-49-8
Record name Benzoic acid, 4-propyl-, 4-cyanophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56131-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyanophenyl 4-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ME3N
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyanophenyl 4-propylbenzoate
Reactant of Route 2
Reactant of Route 2
4-Cyanophenyl 4-propylbenzoate
Reactant of Route 3
Reactant of Route 3
4-Cyanophenyl 4-propylbenzoate
Reactant of Route 4
4-Cyanophenyl 4-propylbenzoate
Reactant of Route 5
Reactant of Route 5
4-Cyanophenyl 4-propylbenzoate
Reactant of Route 6
Reactant of Route 6
4-Cyanophenyl 4-propylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.